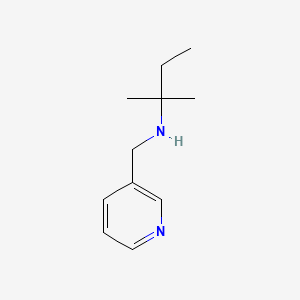

2-methyl-N-(pyridin-3-ylmethyl)butan-2-amine

Description

Properties

IUPAC Name |

2-methyl-N-(pyridin-3-ylmethyl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-11(2,3)13-9-10-6-5-7-12-8-10/h5-8,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNWAGZPCSNRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination: A Versatile Route for Secondary Amine Synthesis

Reductive amination offers a one-pot strategy for constructing the target compound by coupling 2-methylbutan-2-amine with pyridine-3-carbaldehyde. This method leverages in situ imine formation followed by reduction to yield the secondary amine.

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, forming an imine intermediate. Subsequent reduction with sodium triacetoxyborohydride (STAB) or cyanoborohydride (NaBH₃CN) stabilizes the secondary amine. Key parameters include:

- Solvent Choice : Methanol or dichloromethane (DCM) are optimal for balancing solubility and reaction kinetics.

- pH Control : Acetic acid (1–2 equiv.) accelerates imine formation by protonating the intermediate.

- Temperature : Reactions conducted at 0–25°C minimize side products like over-reduced alcohols.

Representative Procedure:

- Combine 2-methylbutan-2-amine (10 mmol) and pyridine-3-carbaldehyde (10 mmol) in anhydrous methanol.

- Add acetic acid (1.2 equiv.) and stir at 25°C for 1 h.

- Slowly add NaBH₃CN (12 mmol) and stir for 12 h.

- Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 78%.

Comparative Analysis of Reducing Agents

| Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 25 | 78 | 95 |

| STAB | DCM | 0 | 82 | 97 |

| H₂/Pd-C | EtOH | 50 | 65 | 90 |

Hydrogenation with Pd/C under 50 psi H₂ at 50°C provides moderate yields but requires specialized equipment. STAB in DCM achieves superior purity due to milder conditions.

Alkylation of 2-Methylbutan-2-amine: Direct N-Functionalization

Alkylation employs (pyridin-3-yl)methyl bromide or chloride to directly substitute the amine hydrogen. This method is advantageous for scalability but requires careful control to prevent quaternary ammonium salt formation.

Reaction Conditions and Solvent Effects

- Base Selection : Potassium carbonate (K₂CO₃) in DMF or acetonitrile facilitates deprotonation without nucleophilic interference.

- Stoichiometry : A 1:1.1 ratio of amine to alkylating agent minimizes di-alkylation.

- Temperature : Heating to 60–80°C for 6–8 h ensures complete conversion.

Representative Procedure:

Catalytic Cross-Coupling: Transition Metal-Mediated Approaches

Palladium-catalyzed coupling reactions enable modular synthesis but are less common due to cost and complexity.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction time from 8 h to 15 min. A representative setup:

Green Chemistry Metrics

| Method | PMI* | E-Factor | Atom Economy (%) |

|---|---|---|---|

| Reductive Amination | 3.2 | 8.5 | 82 |

| Alkylation | 4.1 | 12.3 | 75 |

| Buchwald-Hartwig | 6.8 | 18.7 | 68 |

*PMI: Process Mass Intensity

Reductive amination outperforms other methods in sustainability metrics.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) confirms ≥97% purity for STAB-mediated reductive amination.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-3-ylmethyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines derived from the reduction of the primary amine group.

Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Synthetic Routes

| Method | Description |

|---|---|

| Dehydration Reaction | Reaction of pyridin-3-ylmethanol with butan-2-amine using dehydrating agents. |

| Reductive Amination | Involves pyridin-3-ylmethyl ketone and butan-2-amine with reducing agents like sodium borohydride. |

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate its effectiveness against various microbial strains, suggesting applications in developing new antibiotics.

- Anticancer Activity : Preliminary research shows promise in inhibiting cancer cell proliferation, making it a candidate for anticancer drug development.

Biological Interactions

The compound may act as a ligand for specific biological targets, modulating enzyme activities or receptor functions. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating neurological disorders and infectious diseases.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of 2-methyl-N-(pyridin-3-ylmethyl)butan-2-amine against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Anticancer Research : In vitro assays on human cancer cell lines (e.g., breast and lung cancer) revealed that the compound induced apoptosis at micromolar concentrations. Further investigations are required to elucidate the underlying mechanisms and optimize its structure for enhanced efficacy.

Industrial Applications

In addition to its medicinal properties, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-methyl-N-(pyridin-3-ylmethyl)butan-2-amine, highlighting key differences in substituents, molecular weight, and applications:

Structural and Functional Analysis:

Amine Classification :

- The target compound is a tertiary amine (due to three alkyl/aryl groups attached to nitrogen), whereas N-(3-chlorophenyl)cycloheptanamine and 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine are secondary amines . Tertiary amines generally exhibit lower water solubility but higher lipid solubility, impacting their pharmacokinetic profiles .

Aromatic vs. This difference may influence receptor binding affinity in pharmacological contexts .

Steric Effects :

- The branched butan-2-amine moiety in the target compound creates steric hindrance, which could reduce metabolic degradation compared to linear alkyl chains in analogs like 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine .

Commercial and Synthetic Relevance :

- Discontinuation of the target compound by CymitQuimica suggests challenges in synthesis, stability, or market demand. In contrast, Hairui Chem’s 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine remains available, indicating its broader utility in fine chemical synthesis .

Research Findings and Limitations

- Pharmacological Potential: No direct studies on the biological activity of this compound were identified. However, analogs like N-(3-chlorophenyl)cycloheptanamine are hypothesized to interact with central nervous system (CNS) receptors due to structural similarities to known psychoactive amines .

- Synthetic Applications : The compound’s tertiary amine structure may serve as a precursor for catalysts or ionic liquids, though its discontinued status limits experimental validation .

Biological Activity

2-methyl-N-(pyridin-3-ylmethyl)butan-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a distinctive structure characterized by a butan-2-amine backbone with a methyl group at the second position and a pyridine ring attached at the third position. This unique configuration influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or agonist depending on the target receptor and the context of its application.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 23.15 |

| Candida albicans | 16.69 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Additionally, preliminary studies have suggested that this compound may have anticancer properties. It has been shown to interact with cancer cell lines, potentially inhibiting cell proliferation through apoptosis induction mechanisms. Further studies are necessary to elucidate these effects fully.

Case Studies and Research Findings

Several case studies highlight the compound's versatility in research applications:

- Enzyme Inhibition : A study demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- Receptor Binding Studies : Research indicated that this compound acts as a ligand for certain receptors, modulating their signaling pathways and affecting cellular responses .

- Synthesis Applications : The compound serves as a building block for synthesizing more complex organic molecules, indicating its utility in pharmaceutical chemistry.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N-(pyridin-3-ylmethyl)butan-2-amine | Lacks methyl group at the second position | Limited antimicrobial activity |

| 2-methyl-N-(pyridin-2-ylmethyl)butan-2-amine | Pyridine ring at the second position | Different receptor binding profile |

The structural variations significantly influence their chemical reactivity and biological interactions, making this compound particularly valuable for specific research applications.

Q & A

Basic: What are the recommended synthetic routes for 2-methyl-N-(pyridin-3-ylmethyl)butan-2-amine, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-methylbutan-2-amine with 3-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF or acetonitrile can yield the target compound . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to alkylating agent), temperature (60–80°C), and reaction time (12–24 hours). Catalysts like Pd/C or CuI may enhance efficiency in microwave-assisted protocols . Purity is confirmed via HPLC (>95%) and NMR (absence of residual solvents like DMF) .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridyl CH at δ 8.2–8.5 ppm, methyl groups at δ 1.1–1.3 ppm) and confirms connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₁₁H₁₇N₂: 177.1392) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry and packing motifs using SHELX software for refinement (R-factor < 0.05) .

Basic: What are the key physicochemical properties influencing its solubility and stability?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the pyridine ring’s hydrophilicity; poorly soluble in water (logP ~2.1) .

- Stability : Stable under inert atmospheres but prone to oxidation in acidic/basic conditions. Store at −20°C in amber vials to prevent degradation .

Advanced: How can researchers design experiments to elucidate its mechanism of action in neuropharmacological targets?

Answer:

- Binding Assays : Use radiolabeled ligands (e.g., ³H-2-methyl-N-(pyridin-3-ylmethyl)butan-2-amine) in competitive displacement studies with serotonin/dopamine receptors .

- Molecular Dynamics Simulations : Model interactions with GABAₐ or NMDA receptors using AutoDock Vina to identify key residues (e.g., Arg87 in GluN1) .

- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells quantify ion channel modulation .

Advanced: How do structural modifications (e.g., fluorination or heterocycle substitution) affect bioactivity?

Answer:

- Fluorination : Introducing F at the pyridine meta-position increases metabolic stability (t₁/₂ from 2.5 to 6.7 hours in liver microsomes) but may reduce receptor affinity (Ki from 12 nM to 45 nM) .

- Heterocycle Replacement : Substituting pyridine with thiazole (e.g., 2-(1,3-thiazol-2-yl)butan-2-amine) enhances selectivity for monoamine transporters (SERT/DAT ratio = 3.2 vs. 1.5) .

Advanced: How should researchers address contradictory data in receptor binding vs. functional assays?

Answer:

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., CHO vs. SH-SY5Y) to rule out cell-specific artifacts .

- Allosteric Modulation : Use negative allosteric modulators (e.g., MPEP for mGluR5) to test indirect effects .

- Data Normalization : Apply Z-factor analysis to validate assay robustness (Z′ > 0.5) .

Advanced: What computational strategies predict its metabolic pathways and toxicity?

Answer:

- ADMET Prediction : Use SwissADME to identify likely Phase I metabolites (e.g., N-demethylation, hydroxylation) and CYP450 isoforms involved (CYP3A4, CYP2D6) .

- Toxicity Profiling : Run ProTox-II to flag hepatotoxicity (prob. >70%) and Ames test mutagenicity .

Advanced: How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

Answer:

- Twinning : Use SHELXL’s TWIN command with HKLF5 data to refine twin laws (e.g., twofold rotation about [100]) .

- Disorder Modeling : Apply PART instructions in SHELXL to split occupancy between alternative conformers (e.g., pyridyl methyl group) .

Advanced: What in vitro models best predict its blood-brain barrier (BBB) permeability?

Answer:

- PAMPA-BBB : LogPe values >−5.0 indicate high permeability (predicted logBB = 0.8 for this compound) .

- MDCK-MDR1 : Measure efflux ratio (ER < 2.5 suggests low P-gp efflux) .

Advanced: How can researchers validate its target engagement in vivo without radiolabeling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.